molecular formula C14H11NO B057821 2-[4-(Hydroxymethyl)phenyl]benzonitrile CAS No. 154709-19-0

2-[4-(Hydroxymethyl)phenyl]benzonitrile

Cat. No.: B057821
CAS No.: 154709-19-0
M. Wt: 209.24 g/mol
InChI Key: FNDNKJXHTMOHKZ-UHFFFAOYSA-N
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Description

2-[4-(Hydroxymethyl)phenyl]benzonitrile is an organic compound with the molecular formula C14H11NO. It is also known by other names such as 4-(Hydroxymethyl)-2’-cyanobiphenyl and 4’-Hydroxymethyl-2-cyano-1,1’-biphenyl . This compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to a phenyl ring, which is further connected to a benzonitrile moiety.

Preparation Methods

2-[4-(Hydroxymethyl)phenyl]benzonitrile can be synthesized through various methods. One common synthetic route involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)] . Another method involves the preparation from 4-(aminomethyl) benzyl alcohol . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.

Chemical Reactions Analysis

2-[4-(Hydroxymethyl)phenyl]benzonitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[4-(Hydroxymethyl)phenyl]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, in protein-binding studies, it may interact with receptor sites, influencing biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(Hydroxymethyl)phenyl]benzonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c15-9-13-3-1-2-4-14(13)12-7-5-11(10-16)6-8-12/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDNKJXHTMOHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362718
Record name 4'-hydroxymethyl-biphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154709-19-0
Record name 4'-hydroxymethyl-biphenyl-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 750 ml flask is charged with 54.4 g (0.2 mol) of 4′-bromomethyl-biphenyl-2-carbonitrile and 250 ml of toluene. To this suspension is added a solution of 30 g (0.3 mol) of potassium acetate in 15 ml of water. The heterogeneous mixture is heated up to an internal temperature of 90° C. to become a clear biphasic solution. After 12 hours at an internal temperature of 90° C. the conversion to the OAc derivative is complete. The biphasic mixture is cooled down to internal temperature of about 50° C. followed by addition of 150 ml NaOH (2N). The mixture is heated up to an internal temperature of ca. 70° C. (extern. temp. 80° C.). After 5 hours at this temperature the PTC saponification is complete (100% conversion, HPLC). Additional 150 ml toluene is added and the warm reaction solution (ca. 50° C.) is washed three times with 50 ml of hot water until the pH is around 7. The toluene phase is evaporated under reduced pressure and the resulting crystalline residue is dried at 50° C. over 24 hours in vacuum to give the white crystalline product with 98% purity (HPLC) and a water content of 0.23%.
Quantity
54.4 g
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250 mL
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potassium acetate
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30 g
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15 mL
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OAc
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150 mL
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150 mL
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Synthesis routes and methods II

Procedure details

According to U.S. Pat. No. 5,399,578, the process for the preparation of Valsartan (I) involves the reaction of 4′-bromomethyl-2-cyanobiphenyl (II) with sodium acetate and glacial acetic acid to produce 2′-cyano-4-hydroxymethylbiphenyl (III), which is reacted with oxalyl chloride in dichloromethane and dimethyl sulfoxide to produce 2′-cyano-4-formylbiphenyl (IV), which is further reacted with (L)-valine methyl ester hydrochloride (V) and sodium cyanoborohydride to produce N-[(2′-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester (VI), followed by treatment with valeryl chloride to produce N-valeryl-N-[(2′-cyanobiphenyl-4-yl)methyl]-(L)-valine methyl ester (VII), which is treated with tri-n-butyltin azide followed by flash chromatography to produce Valsartan of formula (I).
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Synthesis routes and methods III

Procedure details

250 g of 4-bromomethyl-2'-cyano-biphenyl, 150 g of sodium acetate and 2.5 1 of glacial acetic acid are heated to reflux overnight. The mixture is then concentrated in a high vacuum, and the residue is taken up in ethyl acetate. This ethyl acetate mixture is extracted in succession with water, sodium hydrogencarbonate solution and brine and then evaporated on a rotary evaporator. The crude product is dissolved in 3.1 l of ethanol, the solution is treated with 430 ml of 2N NaOH, the mixture is stirred overnight at room temperature and then concentrated, and the residue is taken up in ethyl acetate. The mixture is washed in succession with water and sodium carbonate solution and concentrated. The residue is suspended in hexane, the suspension is filtered with suction, and the filter cake is washed and dried at 60° in a high vacuum for 20 hours. 2'-Cyano-4-hydroxymethyl-biphenyl is thus obtained in the form of a white powder [1H-NMR (DMSO-d6): 4.58 ppm (d, 2H); 5.3 ppm (t, 1H); 7.6 to 8.0 ppm (m, 8H)].
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250 g
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reactant
Reaction Step One
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150 g
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Synthesis routes and methods IV

Procedure details

250 g of 4-bromomethyl-2'-cyanobiphenyl (EP 253,310), 150 g of sodium acetate and 2.5 litres of glacial acetic acid are heated to reflux overnight and the mixture is then concentrated in a high vacuum. The residue is taken up in ethyl acetate, extracted with water, sodium bicarbonate and brine and the solvent is evaporated on a rotary evaporator. The crude product is dissolved in 3.1 litres of ethanol, treated with 430 ml of 2N NaOH and stirred overnight at room temperature. The reaction mixture is concentrated, taken up in ethyl acetate, washed with water and sodium carbonate and concentrated. The residue is suspended in hexane, filtered off with suction, washed and dried at 60° in a high vacuum for 20 hours. 4-Hydroxymethyl-2'-cyanobiphenyl is obtained as a white powder. 1H-NMR (DMSO): 4.58 ppm (d, 2 H), 5.3 ppm (t, 1 H), 7.6-8 ppm (aromatics, 8 H).
Quantity
250 g
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reactant
Reaction Step One
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150 g
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2.5 L
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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